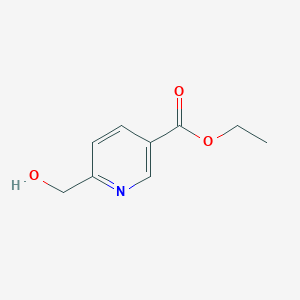

Ethyl 6-(hydroxymethyl)nicotinate

Vue d'ensemble

Description

Ethyl 6-(hydroxymethyl)nicotinate is a chemical compound with the molecular formula C9H11NO3 and a molecular weight of 181.19 g/mol . It is a colorless to pale yellow liquid that belongs to the class of nicotinates. This compound is known for its versatile applications in various fields, including medical research, organic synthesis, and medicinal chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethyl 6-(hydroxymethyl)nicotinate can be synthesized through several methods. One common method involves the reaction of dimethyl 2,5-pyridine dicarboxylate with calcium chloride in tetrahydrofuran and ethanol, followed by reduction with sodium tetrahydroborate . Another method involves the oxidation of 2-methyl-5-ethylpyridine at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 6-(hydroxymethyl)nicotinate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

Reduction: Sodium tetrahydroborate is a common reducing agent used in the synthesis of this compound.

Substitution: Halogenation reactions can be performed using reagents like thionyl chloride or phosphorus tribromide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Applications De Recherche Scientifique

Ethyl 6-(hydroxymethyl)nicotinate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: This compound is used in the study of biological pathways and as a probe in biochemical assays.

Industry: This compound is used in the production of pharmaceuticals and other fine chemicals.

Mécanisme D'action

The mechanism of action of ethyl 6-(hydroxymethyl)nicotinate involves its interaction with specific molecular targets and pathways. While the exact mechanism is not fully understood, it is believed to exert its effects through modulation of enzymatic activity and interaction with cellular receptors . Further research is needed to elucidate the precise molecular targets and pathways involved.

Comparaison Avec Des Composés Similaires

Ethyl 6-(hydroxymethyl)nicotinate can be compared with other similar compounds, such as:

Methyl nicotinate: Used as a rubefacient in topical preparations.

Chromium nicotinate: Used to treat chromium deficiencies and associated symptoms.

Nicotine: A stimulant drug that acts as an agonist at nicotinic acetylcholine receptors.

Uniqueness

This compound is unique due to its specific chemical structure and versatile applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential in drug discovery and development set it apart from other similar compounds.

Activité Biologique

Ethyl 6-(hydroxymethyl)nicotinate (EHN) is a derivative of nicotinic acid, which has garnered attention for its diverse biological activities. This article delves into the compound's mechanisms of action, biochemical interactions, cellular effects, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

EHN is characterized by its hydroxymethyl group, which distinguishes it from other nicotinic acid derivatives. Its chemical structure can be represented as follows:

- Chemical Formula : C₈H₉NO₃

- CAS Number : 35005-81-3

The presence of the hydroxymethyl group enhances its solubility and bioavailability, making it a candidate for various biochemical applications.

Target Enzymes and Pathways

EHN primarily interacts with several key enzymes involved in the biosynthesis of nicotinamide adenine dinucleotide (NAD⁺), a crucial cofactor in cellular metabolism. Notably, it binds to:

- Nicotinate Phosphoribosyltransferase : Facilitates the conversion of nicotinic acid to nicotinate mononucleotide.

- Nicotinamide Mononucleotide Adenylyltransferase : Plays a role in NAD⁺ biosynthesis.

These interactions are essential for maintaining cellular energy levels and regulating metabolic processes .

Cellular Effects

Research indicates that EHN influences various cellular processes:

- Gene Expression : EHN enhances the expression of genes associated with oxidative stress response and energy metabolism.

- Cell Signaling : It modulates signaling pathways that impact cell growth and survival, particularly under stress conditions.

Pharmacokinetics

EHN demonstrates favorable pharmacokinetic properties:

- Absorption : High gastrointestinal absorption and permeability across the blood-brain barrier (BBB).

- Stability : The compound remains stable under standard laboratory conditions, ensuring consistent biological activity over time.

Biological Activity Data

The following table summarizes key biological activities associated with EHN:

Study on Metabolic Effects

A study investigated the metabolic effects of EHN in animal models, revealing that low doses significantly improved metabolic activity and overall cellular function. The results indicated a dose-dependent response, with lower doses yielding optimal benefits.

Neuroprotective Potential

Research has also explored EHN's neuroprotective properties. In vitro studies demonstrated that EHN could protect neuronal cells from apoptosis induced by oxidative stress, suggesting its potential use in neurodegenerative diseases .

Propriétés

IUPAC Name |

ethyl 6-(hydroxymethyl)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-2-13-9(12)7-3-4-8(6-11)10-5-7/h3-5,11H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDSGPHNFOMPILP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(C=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70567473 | |

| Record name | Ethyl 6-(hydroxymethyl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70567473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35005-81-3 | |

| Record name | Ethyl 6-(hydroxymethyl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70567473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.